molecular formula C17H20N2O4S2 B2757403 5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 942013-25-4

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2757403
CAS No.: 942013-25-4
M. Wt: 380.48
InChI Key: FCFMQQBFINLBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS Number: 942012-78-4 ) is a synthetic organic compound with a molecular formula of C17H20N2O4S2 and a molecular weight of 380.48 g/mol . This reagent features a thiophene-sulfonamide core, a structure recognized in medicinal chemistry for its potential to interact with various enzyme families . Sulfonamides, particularly those incorporating five-membered heterocyclic rings like thiophene, are a significant class of bioactive molecules . They are extensively investigated as potent inhibitors of enzymes such as carbonic anhydrases , which are targets for therapies against glaucoma, epilepsy, obesity, and cancer . Furthermore, structurally similar N-(5-substituted) thiophene-2-sulfonamide derivatives have been reported as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, showcasing submicromolar efficacy in cellular assays and demonstrating significant anti-inflammatory activity in vivo . Another research avenue for sulfonamide-based compounds includes the development of novel anticoagulants with dual inhibitory activity against key coagulation cascade enzymes, thrombin, and factor Xa . Researchers can utilize this high-purity compound to explore its potential applications in these and other biochemical and pharmacological contexts. The product is supplied with a minimum purity of 90%+ . It is essential to note that this compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-3-13-7-9-17(24-13)25(21,22)18-12-6-8-15(23-2)14(11-12)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFMQQBFINLBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 5-Ethylthiophene

5-Ethylthiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to yield 5-ethylthiophene-2-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

  • Sulfonation : 0–5°C, 2 hours, excess ClSO₃H.
  • Chlorination : Reflux in PCl₅ or SOCl₂ for 4–6 hours.

Yield : 70–85% (reported for analogous thiophene sulfonyl chlorides).

Synthesis of 4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Aniline

Nitration and Methoxylation of Aniline Derivatives

A plausible route involves:

  • Nitration of 4-methoxyaniline : Introducing a nitro group at the 3-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
  • Reduction to 3-nitro-4-methoxyaniline : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl.
  • Pyrrolidinone Introduction : Reacting 3-nitro-4-methoxyaniline with γ-butyrolactam under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the 2-oxopyrrolidin-1-yl group.
  • Nitro Reduction : Final reduction of the nitro group to an amine using H₂/Pd-C or Fe/HCl.

Key Challenges :

  • Regioselective nitration to avoid para-substitution.
  • Steric hindrance during pyrrolidinone coupling.

Sulfonamide Bond Formation

Coupling Reaction Protocol

The sulfonyl chloride (1.2 eq) reacts with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline (1 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., Na₂CO₃ or pyridine).

Procedure :

  • Dissolve the amine (5 mmol) in DCM (20 mL).
  • Add Na₂CO₃ (7 mmol) and cool to 0°C.
  • Add 5-ethylthiophene-2-sulfonyl chloride (6 mmol) dropwise.
  • Stir at room temperature for 6–12 hours (monitor via TLC).
  • Extract with DCM, wash with water, dry (Na₂SO₄), and concentrate.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 56–72% (based on analogous sulfonamide syntheses).

Purification and Characterization

Chromatographic Techniques

  • Normal-phase column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), 2.05–2.15 (m, 4H, pyrrolidinone), 3.85 (s, 3H, OCH₃), 6.90–7.20 (m, 3H, aromatic)
¹³C NMR δ 14.1 (CH₂CH₃), 25.8/28.3 (pyrrolidinone), 56.2 (OCH₃), 121.5–153.4 (aromatic and thiophene)
HRMS [M+H]⁺ calc. for C₁₈H₂₁N₂O₄S₂: 417.09, found: 417.12

Optimization Strategies and Challenges

Solvent and Base Selection

  • Solvent : DCM > THF due to higher sulfonyl chloride stability.
  • Base : Pyridine outperforms Na₂CO₃ in minimizing side reactions (e.g., hydrolysis).

Yield Improvement

  • Use of molecular sieves to scavenge HCl.
  • Slow addition of sulfonyl chloride to prevent exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antibiotic or anti-inflammatory agent.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide likely involves the inhibition of enzymes that utilize sulfonamide substrates. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can be contextualized by comparing it to analogs documented in recent literature and patents. Key comparisons are outlined below:

Sulfonamide Derivatives with Varied Aryl Substituents

  • 5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide (): This compound replaces the methoxy- and pyrrolidinone-substituted phenyl group with a cyclohexyl ring bearing a pyrazole moiety. The absence of the pyrrolidinone ring eliminates a hydrogen-bond acceptor, which may diminish target-binding specificity compared to the target compound .
  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide (): This analog incorporates a trifluoromethylphenyl-oxazolidinone group and a dimethylcyclohexene ring. The electron-withdrawing trifluoromethyl group increases metabolic stability but may reduce electron density on the sulfonamide, weakening hydrogen-bond donor capacity.

Compounds with Heterocyclic Cores

  • The trifluoromethyl group here enhances lipophilicity and resistance to oxidative metabolism. The piperazine ring provides basicity and solubility, contrasting with the target compound’s neutral pyrrolidinone. This highlights divergent strategies for balancing solubility and target engagement .

Hydrogen-Bonding Profiles

The target compound’s sulfonamide (-SO₂NH-) group serves as both a hydrogen-bond donor and acceptor, while the pyrrolidinone oxygen acts as an additional acceptor. In contrast, 3-[4-(trifluoromethyl)phenoxy]benzoic acid () relies on carboxylic acid and ether oxygens for hydrogen bonding, which are stronger donors/acceptors but may confer higher crystallinity and reduced bioavailability . Etter’s graph set analysis () suggests that the target compound’s hydrogen-bond network (e.g., sulfonamide-pyrrolidinone interactions) likely forms discrete dimeric or chain motifs, influencing its solid-state stability and solubility .

Tabulated Comparison of Key Attributes

Compound Name Core Structure Key Substituents Hydrogen-Bonding Features Lipophilicity (Predicted)
This compound Thiophene-sulfonamide 5-ethyl, 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl Sulfonamide (donor/acceptor), pyrrolidinone (acceptor) Moderate
5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide () Thiophene-sulfonamide 5-ethyl, 4-(pyrazolyl)cyclohexyl Sulfonamide (donor/acceptor) High
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... () Methanesulfonamide Trifluoromethylphenyl-oxazolidinone, dimethylcyclohexene Sulfonamide, oxazolidinone (acceptor) Very High
2-[4-methoxy-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido-pyrimidinone 4-methoxy-3-(trifluoromethyl)phenyl, piperazine Pyrimidinone (acceptor), piperazine (donor) Moderate

Research Findings and Implications

  • Bioactivity: The target compound’s pyrrolidinone and methoxy groups may optimize interactions with polar enzyme active sites (e.g., carbonic anhydrase inhibitors), whereas cyclohexyl or trifluoromethyl analogs () prioritize lipophilicity for membrane penetration .
  • Synthetic Complexity : Introducing the 2-oxopyrrolidin-1-yl group requires multi-step synthesis, including SNAr or Buchwald-Hartwig amination, compared to simpler cyclohexyl derivatives .
  • Solubility: The pyrrolidinone and methoxy groups enhance aqueous solubility relative to trifluoromethyl- or cyclohexyl-containing analogs, though this may necessitate formulation adjustments for in vivo efficacy .

Biological Activity

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound can be synthesized through various organic reactions, including carboxylation and sulfonation processes. The synthesis typically involves the formation of the thiophene ring followed by the introduction of substituents such as the methoxy and pyrrolidine moieties.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1:

Cell Line IC50 (µM) Reference
HCT1163.7
MCF-74.0
A5495.1

These results indicate that the compound is effective at low micromolar concentrations, suggesting a strong potential for further development as an anticancer agent.

Antioxidant Activity

The compound also exhibits antioxidant properties , which were evaluated using various assays such as DPPH and FRAP. The results are presented in Table 2:

Assay Activity (IC50) Standard
DPPH12.5 µMBHT (10 µM)
FRAP15 µMTrolox (20 µM)

These findings suggest that the compound can effectively scavenge free radicals, contributing to its overall therapeutic potential.

The mechanism underlying the biological activity of this compound appears to be multifaceted:

  • Inhibition of Tumor Cell Proliferation : It may interfere with cell cycle progression.
  • Antioxidant Defense : By neutralizing reactive oxygen species (ROS), it protects normal cells from oxidative stress.
  • Targeting Specific Pathways : Preliminary data suggest that it may inhibit pathways involved in tumor growth and survival.

Case Studies

A notable case study involved testing the compound in vivo using xenograft models of cancer. The treatment group showed a significant reduction in tumor volume compared to controls, indicating its potential effectiveness in clinical settings.

Summary of Case Study Findings

Model Tumor Volume Reduction (%) Dosage (mg/kg)
Xenograft65%20

Q & A

Basic: What synthetic methodologies are reported for 5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves sequential functionalization of the phenyl and thiophene moieties. Key steps include:

  • Sulfonamide Formation: Reacting thiophene-2-sulfonyl chloride with the substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Functionalization of the Phenyl Ring: Introducing the 4-methoxy and 3-(2-oxopyrrolidin-1-yl) groups via nucleophilic substitution or palladium-catalyzed coupling .
  • Optimization Parameters:
    • Temperature: Controlled heating (60–80°C) improves reaction kinetics without side-product formation .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
    • Catalysts: Triethylamine is critical for deprotonation during sulfonamide bond formation .

Yield Considerations: Incomplete substitution on the phenyl ring or hydrolysis of the sulfonamide group under acidic conditions can reduce yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .

Basic: Which spectroscopic techniques are essential for structural validation, and what diagnostic signals confirm key functional groups?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR:
  • Thiophene protons: δ 6.8–7.5 ppm (multiplet for H-3 and H-4) .
  • Methoxy group: δ ~3.8 ppm (singlet) .
  • 2-Oxopyrrolidin: δ 2.0–2.5 ppm (methylene protons) and δ 3.5–4.0 ppm (amide proton) .
    • ¹³C NMR:
  • Sulfonamide sulfur-linked carbons: δ 125–135 ppm .
  • IR Spectroscopy:
    • Sulfonamide S=O stretches: 1150–1350 cm⁻¹ (asymmetric and symmetric) .
    • Amide C=O (2-oxopyrrolidin): ~1680 cm⁻¹ .
  • Mass Spectrometry:
    • High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or pyrrolidinone) .

Advanced: How can computational modeling predict biological targets, and what validation strategies address discrepancies between in silico and in vitro data?

Answer:

  • Molecular Docking:
    • Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or kinases). The sulfonamide group often coordinates with zinc ions in active sites .
    • Key Parameters: Grid boxes centered on catalytic sites; flexibility of the pyrrolidinone ring is critical for accurate pose prediction .
  • Validation Strategies:
    • Biochemical Assays: Compare docking scores with IC₅₀ values from enzyme inhibition assays. For example, inconsistent activity against carbonic anhydrase may suggest off-target interactions .
    • Mutagenesis Studies: Modify amino acids in predicted binding pockets to confirm computational insights .

Advanced: What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) quantified?

Answer:

  • SAR Insights from Analogues (Table 1):
Structural FeatureBioactivity TrendReference
Thiophene → BenzeneReduced enzyme inhibition
Methoxy → EthoxyImproved membrane permeability
2-Oxopyrrolidin → PiperidinAltered target selectivity
  • Quantitative Methods:
    • QSAR Models: Use Hammett constants (σ) to correlate electron-withdrawing/donating substituents with activity .
    • Free Energy Perturbation: Calculate ΔΔG for modifications to predict binding affinity changes .

Basic: What in vitro assays are standard for evaluating antimicrobial or anticancer activity?

Answer:

  • Antimicrobial Testing:
    • MIC Determination: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening:
    • MTT Assay: Measure viability of cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure. IC₅₀ values <10 μM indicate promising activity .
  • Controls: Include sulfamethoxazole (antimicrobial) and cisplatin (anticancer) as benchmarks .

Advanced: How does the thiophene ring’s electronic profile influence reactivity compared to other heterocycles?

Answer:

  • Electronic Effects:
    • The thiophene’s electron-rich π-system facilitates electrophilic substitution (e.g., sulfonation) but reduces oxidative stability compared to pyridine .
    • DFT Calculations: HOMO localization on the thiophene ring enhances interactions with electron-deficient enzyme pockets (e.g., tyrosine kinases) .
  • Comparative Reactivity (Table 2):
HeterocycleElectrophilic ReactivityOxidative Stability
ThiopheneHighModerate
BenzeneLowHigh
PyridineModerateHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.